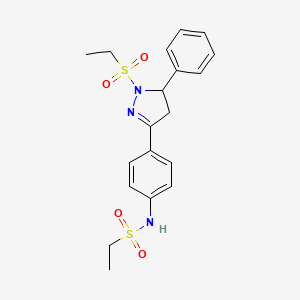

N-(4-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

N-(4-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a sulfonamide derivative featuring a dihydropyrazole core substituted with ethylsulfonyl and phenyl groups. Its molecular formula is C₂₀H₂₃N₃O₄S₂, with a molecular weight of 457.54 g/mol.

Properties

IUPAC Name |

N-[4-(2-ethylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S2/c1-3-27(23,24)21-17-12-10-15(11-13-17)18-14-19(16-8-6-5-7-9-16)22(20-18)28(25,26)4-2/h5-13,19,21H,3-4,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOLWINUXIZEST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-(4-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, several steps are typically involved:

Formation of the Pyrazole Core: : This often involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Sulfonylation: : The resulting pyrazole is subjected to sulfonylation, where ethylsulfonyl chloride is introduced in the presence of a base.

Substitution and Coupling: : Finally, the pyrazole compound is coupled with a phenyl derivative using conditions such as palladium-catalyzed cross-coupling or other suitable methods.

Industrial Production Methods

For large-scale production, these synthetic steps can be optimized for yield and purity. This involves:

Continuous flow reactions to enhance reaction efficiency and safety.

Use of automation and controlled environments to maintain consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Can convert the ethyl groups into aldehyde or carboxylic acid groups under the right conditions.

Reduction: : Possible reduction of the sulfonyl groups back to their thiol forms under strong reducing environments.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: : Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C).

Substitution: : Friedel-Crafts reagents such as aluminum chloride (AlCl3).

Major Products

From oxidation, one could obtain sulfonic acids or carboxylic acids.

Reduction typically yields thiols.

Substitution reactions yield various phenyl derivatives depending on the reagents used.

Scientific Research Applications

This compound has a variety of uses:

Chemistry: : Serves as an intermediate in synthesizing more complex molecules.

Biology: : Investigated for its potential role in enzyme inhibition studies, specifically targeting pyrazole-containing compounds.

Medicine: : Explored as a possible pharmaceutical agent due to its structural similarities to known drugs.

Industry: : Used in the development of novel materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The effects of N-(4-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide are influenced by its interaction with molecular targets:

It can inhibit enzyme activities by mimicking the substrate or acting as a competitive inhibitor.

The sulfonamide group is known for its ability to interact with various protein targets, interfering with their normal function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The compound’s structural analogs differ primarily in substituents at the pyrazole’s 1- and 5-positions, significantly altering physicochemical properties and biological activity. Key comparisons include:

Table 1: Substituent and Molecular Data Comparison

Key Observations:

- Acyl vs. Sulfonyl Groups : Compounds with propionyl or acetyl groups () are likely less metabolically stable than sulfonamides due to susceptibility to hydrolysis .

- Steric and Aromatic Effects : The target compound’s phenyl group at position 5 may facilitate π-π stacking interactions in enzyme binding pockets, whereas furan-2-yl () introduces a smaller, less planar heterocycle .

Stability and Pharmacokinetic Considerations

- Solubility : The target compound’s moderate molecular weight (457.54 g/mol) and lack of highly polar substituents suggest moderate aqueous solubility, whereas the 3-chlorophenylsulfonyl analog () may face solubility challenges due to its larger size .

Biological Activity

N-(4-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This compound features a unique structure characterized by the presence of a pyrazole ring and sulfonamide functional groups, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 439.52 g/mol. The structure includes:

- Ethylsulfonyl group : Enhances solubility and bioavailability.

- Pyrazole ring : Critical for interaction with biological targets.

- Phenyl groups : Contribute to hydrophobic interactions with proteins.

The biological activity of this compound is primarily attributed to its ability to bind with specific molecular targets, such as enzymes and receptors involved in tumor progression. The mechanism of action may include:

- Enzyme Inhibition : Interacting with active sites of enzymes crucial for cell proliferation.

- Receptor Modulation : Altering receptor activity that regulates cellular signaling pathways related to cancer cell survival.

Biological Activity

Research indicates that this compound exhibits significant antitumor activity. Key findings include:

- Antitumor Effects : The compound has shown potential as an antitumor agent by modulating growth and proliferation in various cancer cell lines.

- Cell Cycle Arrest : Studies have demonstrated that this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

- Apoptosis Induction : It promotes apoptosis in malignant cells through the activation of intrinsic pathways, thereby enhancing cell death.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Table 1: Summary of Biological Activities

| Study | Cell Line | Observed Effect | Mechanism |

|---|---|---|---|

| Study A | MCF7 (Breast Cancer) | Inhibition of proliferation by 70% | Induction of apoptosis |

| Study B | A549 (Lung Cancer) | Cell cycle arrest at G2/M phase | Inhibition of cyclin-dependent kinases |

| Study C | HeLa (Cervical Cancer) | Reduction in tumor size in xenograft models | Modulation of apoptotic pathways |

Detailed Findings

- Study A : This investigation revealed that treatment with the compound resulted in a significant reduction in cell viability in MCF7 cells, attributed to the induction of apoptosis as confirmed by flow cytometry assays.

- Study B : In A549 cells, the compound was found to cause cell cycle arrest at the G2/M transition, indicating a disruption in normal cell division processes.

- Study C : In vivo studies using HeLa xenograft models demonstrated that administration of the compound led to a marked decrease in tumor size, suggesting its potential as an effective therapeutic agent.

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to maximize yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of a hydrazine derivative with a β-keto ester to form the pyrazole core, followed by sulfonylation using ethylsulfonyl chloride in the presence of a base like triethylamine . Key parameters to optimize include:

- Temperature : Elevated temperatures (60–80°C) for cyclization to enhance reaction kinetics.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency .

- Reaction Time : Extended durations (12–24 hours) for complete conversion, monitored via TLC or HPLC .

Statistical experimental design (e.g., factorial design) can systematically assess parameter interactions and reduce trial-and-error approaches .

Q. What analytical techniques are critical for structural elucidation and purity assessment?

- Methodological Answer :

- X-ray Crystallography : Resolves 3D conformation and confirms stereochemistry of the pyrazole and sulfonamide groups .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethylsulfonyl vs. phenyl groups) and monitors reaction intermediates .

- HPLC-MS : Quantifies purity (>95%) and detects byproducts, especially during sulfonylation steps .

Q. How can initial biological activity screening be designed to evaluate pharmacological potential?

- Methodological Answer :

- Target Selection : Prioritize enzymes like COX-2 or kinases, given structural analogs' anti-inflammatory and anticancer activities .

- In Vitro Assays : Use enzyme inhibition assays (e.g., fluorescence-based) with IC₅₀ calculations. Include positive controls (e.g., Celecoxib for COX-2) .

- Cytotoxicity Screening : Test against human cell lines (e.g., HeLa, HEK293) via MTT assays to establish selectivity indices .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonylation) be investigated?

- Methodological Answer :

- Computational Modeling : Employ density functional theory (DFT) to map energy profiles and identify transition states during sulfonylation .

- Isotopic Labeling : Track sulfonylation pathways using ³⁵S-labeled ethylsulfonyl chloride to confirm nucleophilic substitution mechanisms .

- Kinetic Studies : Vary reagent concentrations to determine rate laws and propose mechanistic pathways .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Meta-Analysis : Pool data from structurally similar compounds (e.g., fluorophenyl or methoxyphenyl analogs) to identify trends .

- Experimental Replication : Standardize assay conditions (e.g., pH, temperature) to minimize variability .

- Structural-Activity Landscapes : Use 3D-QSAR to correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity disparities .

Q. How can computational methods predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with COX-2’s hydrophobic pocket, focusing on sulfonamide anchoring .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify critical residues (e.g., Arg513 in COX-2) .

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and validate against experimental IC₅₀ values .

Q. What methodologies enable the development of quantitative structure-activity relationship (QSAR) models for this compound?

- Methodological Answer :

- Descriptor Selection : Include electronic (e.g., Hammett σ), steric (molar refractivity), and topological (Wiener index) parameters .

- Data Set Curation : Compile IC₅₀ values from analogs with varied substituents (Table 1).

- Model Validation : Use leave-one-out cross-validation and external test sets to ensure robustness .

Table 1 . Key QSAR Descriptors and Biological Activities for Analogous Compounds

| Substituent (R) | logP | IC₅₀ (COX-2, µM) | Electron-Withdrawing Effect |

|---|---|---|---|

| 3-Fluorophenyl | 2.8 | 0.45 | Moderate (+σ) |

| 4-Methoxyphenyl | 1.9 | 1.20 | Weak (-σ) |

| 2-Methylphenyl | 3.1 | 0.75 | Steric hindrance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.